molecular formula C11H12BrFSi B2905164 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane CAS No. 1228352-02-0

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane

Cat. No.: B2905164
CAS No.: 1228352-02-0
M. Wt: 271.204
InChI Key: DKFCWUBVLBSQJO-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane is an organosilicon compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, connected to an ethynyl group and further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-fluorobenzene, which undergoes a halogen-metal exchange reaction using a strong base such as n-butyllithium.

    Formation of Ethynyl Intermediate: The resulting organolithium intermediate is then reacted with trimethylsilylacetylene to form the ethynyl intermediate.

    Final Product Formation: The intermediate is then subjected to a coupling reaction, often using a palladium catalyst, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts, copper co-catalysts, and bases such as triethylamine.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products with various functional groups replacing the bromo group.

    Coupling: Complex organic molecules with extended conjugation.

    Oxidation/Reduction: Modified phenyl rings with altered oxidation states.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved are typically related to its reactivity with various nucleophiles and electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane
  • 2-(3-Chloro-5-fluorophenyl)ethynyl-trimethylsilane
  • 2-(3-Bromo-5-methylphenyl)ethynyl-trimethylsilane

Uniqueness

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane is unique due to the specific positioning of the bromo and fluorine substituents, which can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials where precise control over molecular structure is crucial.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFSi/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFCWUBVLBSQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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